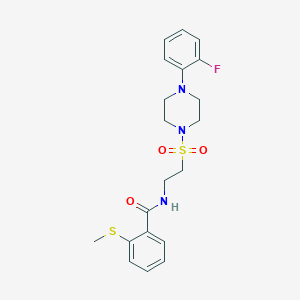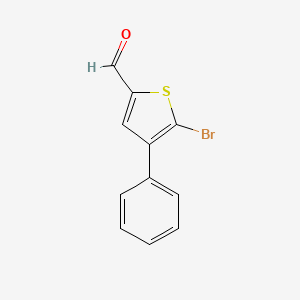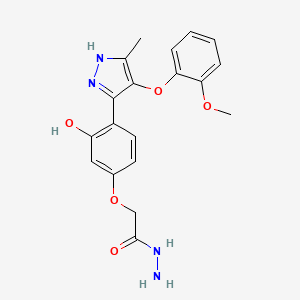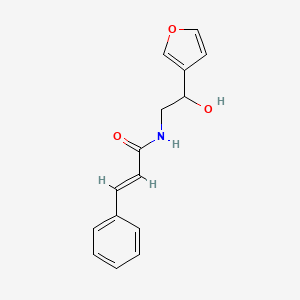
N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide” is a chemical compound that contains furan rings . Furan is a five-membered aromatic heterocycle containing one oxygen atom . It is an important building block in organic chemistry and is found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of ester and amide derivatives containing furan rings (furfural derivatives) can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .
Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .
Chemical Reactions Analysis
Furan compounds can be synthesized using a variety of methods . Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts are used for these transformations . In many studies, furan synthesis reaction mechanisms have also been investigated and proposed .
Aplicaciones Científicas De Investigación
Pharmacological Potential
Cinnamamide derivatives have been extensively studied for their pharmacological activities, including anticonvulsant, antidepressant, and anticancer properties. For instance, crystallographic studies of cinnamamide derivatives have revealed their potential anticonvulsant activity. The structural analysis suggests that anticonvulsant properties may be associated with the N-atom substituent, highlighting the importance of combining an electron-donor atom with a hydrogen atom in the substituent for effective interactions with molecular targets (Żesławska et al., 2017). Additionally, certain N-(2-hydroxyethyl) cinnamamide derivatives have shown antidepressant-like action in mice, indicating their potential as therapeutic agents for depression (Deng et al., 2011).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, cinnamamide derivatives have been utilized as photo-responsive monomers for the synthesis of novel polymers. N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA) has been synthesized and characterized, demonstrating potential as a functional monomer for the creation of photo-responsive polymers. This suggests its applicability in developing materials with adjustable properties upon exposure to ultraviolet light (Jin et al., 2011).
Antioxidant and Protective Effects
Cinnamic acid, closely related to cinnamamide derivatives, has been reported to exhibit antioxidant activity. It has been suggested to ameliorate myelosuppression and oxidative stress induced by cyclophosphamide, a chemotherapeutic agent. This highlights the potential of cinnamic acid and possibly its derivatives in mitigating the side effects of chemotherapy through antioxidant properties (Patra et al., 2012).
Direcciones Futuras
The production of chemicals from biomass offers both economic and ecological benefits . Bioproducts are chemicals that add value to biorefinery processes or materials derived from renewable resources, such as commodity sugars, lignocellulosic biomass, or algae . The broad range of uses and wide variety of bio-based products requires individual case studies of each product . Furfural is one of the 30 compounds produced by bio-refining biomass . Furfural can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .
Propiedades
IUPAC Name |
(E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14(13-8-9-19-11-13)10-16-15(18)7-6-12-4-2-1-3-5-12/h1-9,11,14,17H,10H2,(H,16,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSPDJQKNKZGCM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Cyclopropyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2759575.png)
![4-Cyclobutylidene-1-[(4-fluorophenyl)methylsulfonyl]piperidine](/img/structure/B2759577.png)
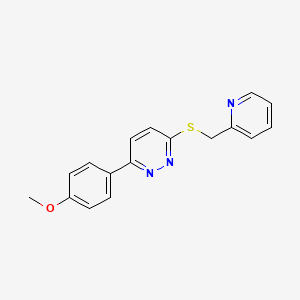
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(4-butyl-3-oxoquinoxalin-2-yl)propanoate](/img/structure/B2759580.png)
![N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2759581.png)



![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2759588.png)

